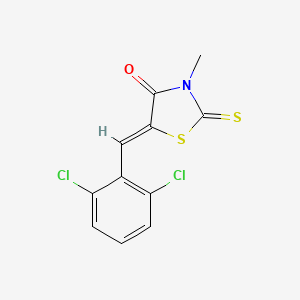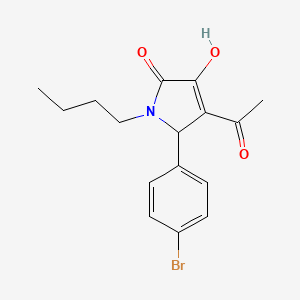![molecular formula C16H13FN2O B4959410 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as FLI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. One study found that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects. One study found that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells by activating the caspase pathway. Another study showed that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is that it can be synthesized relatively easily and in large quantities. However, one limitation of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Orientations Futures
There are many potential future directions for research on 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the study of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, research could be conducted to optimize the synthesis method for 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, making it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate to form 3-(3-fluorobenzylidene)cyanoacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to yield the final product, 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one.
Applications De Recherche Scientifique
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in the field of medicinal chemistry. One study found that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has anticancer properties and can induce apoptosis in cancer cells. Another study showed that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-[(3-fluorophenyl)methyliminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-12-5-3-4-11(8-12)9-18-10-14-13-6-1-2-7-15(13)19-16(14)20/h1-8,10,19-20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXWDPKHCUINCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-fluorophenyl)methyliminomethyl]-1H-indol-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4959330.png)

![4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4959338.png)
![5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4959341.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol](/img/structure/B4959342.png)
![dimethyl 2-[1-[(4-fluorophenyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4959344.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4959357.png)
![N-1,3-benzodioxol-5-yl-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4959364.png)

![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4959374.png)
![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)
